![molecular formula C22H21NO5 B12504374 2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]furan-6-YL}-2-methoxyphenoxy)acetonitrile](/img/structure/B12504374.png)
2-(4-{4-Ethoxy-1,3-dimethyl-8-oxocyclohepta[C]furan-6-YL}-2-methoxyphenoxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{4-Etoxi-1,3-dimetil-8-oxociclohepta[C]furano-6-IL}-2-metoxifenoxi)acetonitrilo es un complejo compuesto orgánico con una estructura única que incluye un anillo de furano, un anillo de cicloheptano y varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-{4-Etoxi-1,3-dimetil-8-oxociclohepta[C]furano-6-IL}-2-metoxifenoxi)acetonitrilo normalmente implica varios pasos, comenzando desde moléculas orgánicas más simples. El proceso puede incluir:
- Formación del anillo de cicloheptano a través de reacciones de ciclización.
- Introducción del anillo de furano mediante reacciones de cicloadición.
- Funcionalización de los anillos con grupos etoxi, metoxi y nitrilo mediante reacciones de sustitución.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto podría incluir el uso de catalizadores, condiciones de reacción controladas (temperatura, presión, pH) y técnicas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-{4-Etoxi-1,3-dimetil-8-oxociclohepta[C]furano-6-IL}-2-metoxifenoxi)acetonitrilo puede someterse a varias reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno para formar óxidos o hidróxidos.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.
Sustitución: Reemplazo de un grupo funcional por otro.
Reactivos y condiciones comunes
Oxidación: Agentes oxidantes comunes como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃).
Reducción: Agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄).
Sustitución: Reactivos como halógenos (Cl₂, Br₂) o nucleófilos (NH₃, OH⁻).
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción podría producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
2-(4-{4-Etoxi-1,3-dimetil-8-oxociclohepta[C]furano-6-IL}-2-metoxifenoxi)acetonitrilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo por el cual 2-(4-{4-Etoxi-1,3-dimetil-8-oxociclohepta[C]furano-6-IL}-2-metoxifenoxi)acetonitrilo ejerce sus efectos implica interacciones con objetivos moleculares específicos. Estos pueden incluir:
Enzimas: Inhibición o activación de la actividad enzimática.
Receptores: Unión a receptores celulares para modular las vías de señalización.
ADN/ARN: Intercalación o unión a ácidos nucleicos, afectando la expresión génica.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(4-{4-Etoxi-1,3-dimetil-8-oxociclohepta[C]pirrol-2-il}fenoxi)acetonitrilo
- Ácido 4-(4-Etoxi-1,3-dimetil-8-oxociclohepta[c]pirrol-2-il)benzoico
Singularidad
2-(4-{4-Etoxi-1,3-dimetil-8-oxociclohepta[C]furano-6-IL}-2-metoxifenoxi)acetonitrilo es único debido a su combinación específica de grupos funcionales y estructuras de anillo, que confieren propiedades químicas y reactividad distintas en comparación con compuestos similares.
Propiedades
Fórmula molecular |
C22H21NO5 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
2-[4-(4-ethoxy-1,3-dimethyl-8-oxocyclohepta[c]furan-6-yl)-2-methoxyphenoxy]acetonitrile |
InChI |
InChI=1S/C22H21NO5/c1-5-26-20-12-16(10-17(24)21-13(2)28-14(3)22(20)21)15-6-7-18(27-9-8-23)19(11-15)25-4/h6-7,10-12H,5,9H2,1-4H3 |
Clave InChI |
OUTDGQLXKXTXOK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC(=O)C2=C(OC(=C12)C)C)C3=CC(=C(C=C3)OCC#N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(4-cyclohexyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetate](/img/structure/B12504294.png)
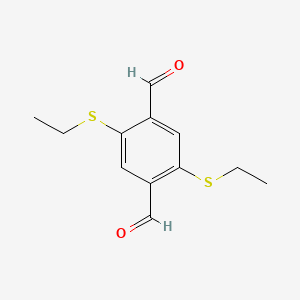
![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate](/img/structure/B12504301.png)

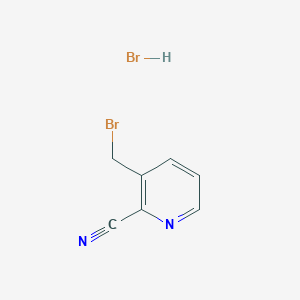
![N-(2-methylphenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12504307.png)
![2-{[2-hydroxy-6-(10-hydroxy-3a,6,6,9b,11a-pentamethyl-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,2H,3H,3bH,4H,7H,8H,9H,9aH,10H,11H-cyclopenta[a]phenanthren-1-yl)-2-methylheptan-3-yl]oxy}-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxane-3,4,5-triol](/img/structure/B12504315.png)
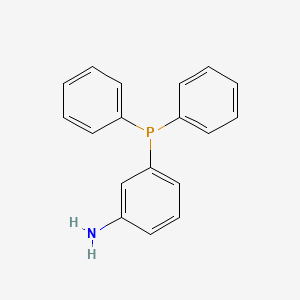
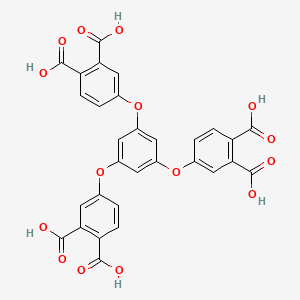
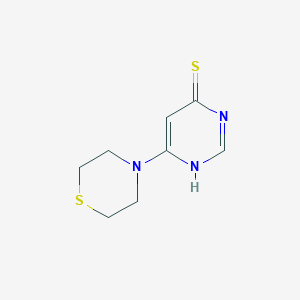
![2-(benzylsulfanyl)-5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12504347.png)
![3-[(3-Chloro-2-methylphenyl)carbamoyl]-2-[(4-chlorophenyl)methyl]propanoic acid](/img/structure/B12504352.png)

![2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-6-methyl-3-(4-methylphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12504364.png)
